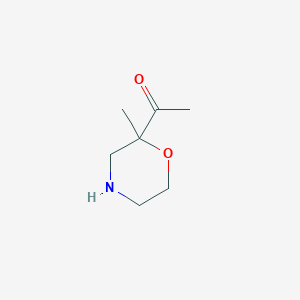
1-(2-Methylmorpholin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylmorpholin-2-yl)ethan-1-one is a chemical compound with a molecular formula of C7H13NO2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group at the 2-position of the morpholine ring and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methylmorpholin-2-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylmorpholine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under controlled conditions. The reaction typically takes place in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylmorpholin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields ketones or carboxylic acids.
Reduction: Reduction yields alcohols.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methylmorpholin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-Methylmorpholin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, thereby influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylmorpholin-2-yl)ethan-1-ol: This compound is similar in structure but contains an alcohol group instead of an ethanone group.
1-(2-Methylmorpholin-4-yl)ethan-1-one: This compound has a similar structure but with the methyl group at the 4-position of the morpholine ring.
Uniqueness
1-(2-Methylmorpholin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can offer different reactivity and interactions compared to its analogs .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(2-methylmorpholin-2-yl)ethanone |
InChI |
InChI=1S/C7H13NO2/c1-6(9)7(2)5-8-3-4-10-7/h8H,3-5H2,1-2H3 |
InChI Key |
WHFQEHJCNHYBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CNCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


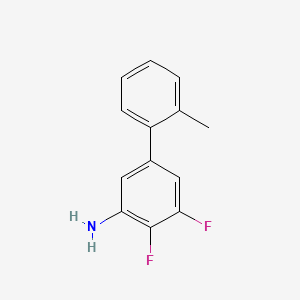
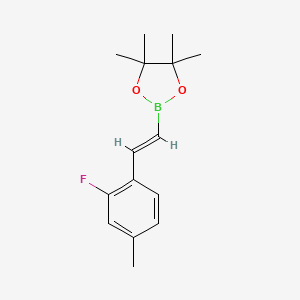
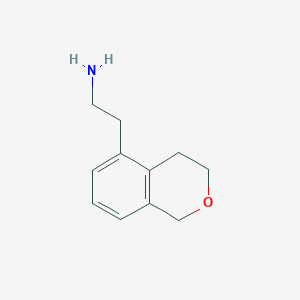
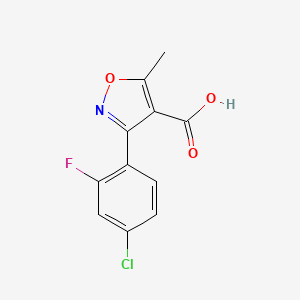

![N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13631805.png)

![tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13631821.png)
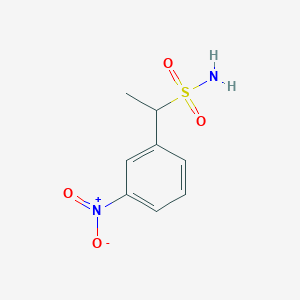
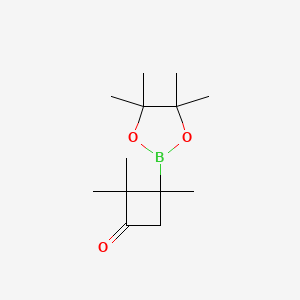


![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)

